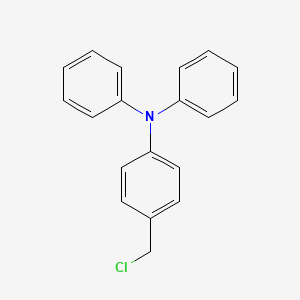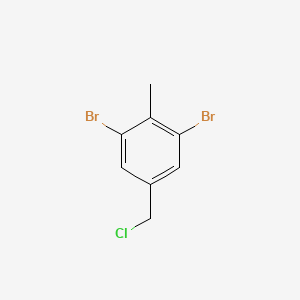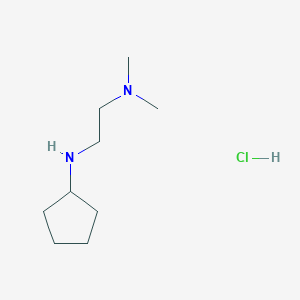
N'-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is an organic compound with the molecular formula C9H20N2. It is a derivative of ethane-1,2-diamine, featuring a cyclopentyl group and two methyl groups attached to the nitrogen atoms. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride typically involves the reaction of cyclopentylamine with N,N-dimethylethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification steps, such as distillation or recrystallization, to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield. The final product is typically isolated and purified using advanced techniques, such as chromatography or crystallization.
化学反応の分析
Types of Reactions
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals, such as surfactants and polymers.
作用機序
The mechanism of action of N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N’-Dimethylethylenediamine: A similar compound with two methyl groups attached to the nitrogen atoms, but lacking the cyclopentyl group.
Cyclopentylamine: Contains a cyclopentyl group attached to an amine, but lacks the additional methyl groups and ethane-1,2-diamine structure.
Uniqueness
N’-Cyclopentyl-N,N-dimethylethane-1,2-diaminehydrochloride is unique due to the presence of both the cyclopentyl group and the dimethylated ethane-1,2-diamine structure. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
特性
分子式 |
C9H21ClN2 |
|---|---|
分子量 |
192.73 g/mol |
IUPAC名 |
N-cyclopentyl-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-11(2)8-7-10-9-5-3-4-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChIキー |
AFUALTLGGAQFKN-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC1CCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


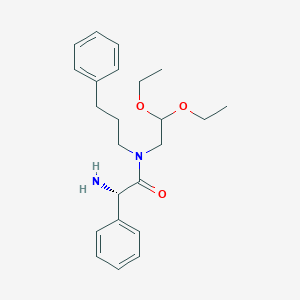


![4-[2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzoyl chloride](/img/structure/B13138438.png)
![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
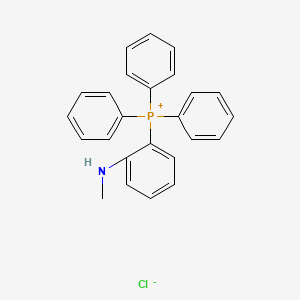
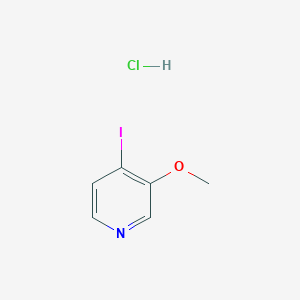
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)

